N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4OS/c1-3-15-4-6-16(7-5-15)13-25-22(29)20-12-19(27-28-20)21-14(2)26-23(30-21)17-8-10-18(24)11-9-17/h4-11,19-20,27-28H,3,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOPNEHFSZAKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CC(NN2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the pyrazole core. The final step involves the introduction of the carboxamide group. Common reagents used in these reactions include thionyl chloride, anhydrous solvents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural Insights
Core Heterocycles :
- The pyrazole-thiazole core in the target compound is distinct from the triazole-oxazole () and piperidine-oxazole () frameworks. Thiazole (sulfur-containing) may confer different electronic and steric properties compared to oxazole (oxygen-containing) analogs .
- Pyrazole-pyrazole derivatives () lack the thiazole moiety but share the carboxamide linkage, highlighting the role of substituent positioning in bioactivity.
Methyl and ethyl groups (target compound) may enhance lipophilicity and metabolic stability compared to bulkier substituents like trifluoromethylphenyl () or cyano ().
Biological Activity
N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound is defined by the following structural elements:
- Pyrazole ring : A five-membered ring containing two adjacent nitrogen atoms.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen.
- Carboxamide functional group : Enhances solubility and biological activity.
Research indicates that compounds containing pyrazole and thiazole rings exhibit a variety of mechanisms that contribute to their biological activity. These include:
- Inhibition of Kinases : Several studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against CDK2 and Aurora-A kinases, which are implicated in cancer progression .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reported IC50 values indicating effective growth inhibition. For example, derivatives of pyrazole were found to have IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF7 and A549 .
Biological Activity Data
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| CDK2 Inhibition | N/A | 0.025 | |
| Aurora-A Inhibition | N/A | 0.067 | |
| Cytotoxicity | MCF7 | 0.01 | |
| Cytotoxicity | A549 | 26 | |
| Cytotoxicity | HepG2 | 0.95 |
Case Studies
- Anticancer Potential : A study investigated the anticancer properties of similar pyrazole derivatives against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines. The results demonstrated significant cytotoxicity with low IC50 values, suggesting strong potential for therapeutic application in cancer treatment .
- Inflammatory Response Modulation : Another research focused on the anti-inflammatory properties of thiazole-containing compounds. The study revealed that these compounds could reduce pro-inflammatory cytokine levels in vitro, indicating a potential role in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of thiazole intermediates with pyrazole precursors. For example, thiazole rings can be constructed using Hantzsch thiazole synthesis, followed by coupling with pyrazole-carboxamide derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling . Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatographic techniques (silica gel, gradient elution with ethyl acetate/hexane). Monitoring via TLC and HPLC (>95% purity threshold) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.4 ppm) .
- FT-IR : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and thiazole C-S-C bands (~690 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 476.15 [M+H]⁺) .
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry of substituents (e.g., dihedral angles between pyrazole and thiazole rings) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Start with in vitro assays:
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based protocols .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ < 10 µM suggesting therapeutic potential .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to assess affinity .
Advanced Research Questions
Q. How can contradictory bioactivity data between studies be resolved (e.g., varying IC₅₀ values in kinase assays)?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme concentrations.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Analysis : Use molecular docking to check if crystallographic data aligns with purported binding modes .
Q. What strategies improve the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability .
- Isosteric Replacement : Replace labile groups (e.g., methyl with trifluoromethyl on thiazole) to resist CYP450 oxidation .
- Microsomal Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., N-methylation sites) .
Q. How can computational methods guide the optimization of this compound’s selectivity for a target protein?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding pocket interactions to identify key residues (e.g., hydrophobic contacts with 4-ethylphenyl group) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine) with activity to prioritize synthetic targets .
- Docking Screens : Virtual screening against homologous proteins (e.g., kinase family members) to predict off-target effects .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR Knockout Models : Delete putative targets (e.g., specific kinases) to confirm loss of compound efficacy .
- Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding .
- Transcriptomics/Proteomics : RNA-seq or mass spectrometry to identify downstream pathway alterations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
